3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione

Antifungal Structure-Activity Relationship Hydantoin

3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione (CAS 90815-23-9) is a fully substituted imidazolidine-2,4-dione (hydantoin) derivative with a molecular weight of 357.23 g/mol. The compound contains a 3,5-dichlorophenyl group at N3 and a sterically hindered 2,2,3-trimethylbutanoyl acyl group at N1.

Molecular Formula C16H18Cl2N2O3
Molecular Weight 357.2 g/mol
CAS No. 90815-23-9
Cat. No. B12941964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione
CAS90815-23-9
Molecular FormulaC16H18Cl2N2O3
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C16H18Cl2N2O3/c1-9(2)16(3,4)14(22)19-8-13(21)20(15(19)23)12-6-10(17)5-11(18)7-12/h5-7,9H,8H2,1-4H3
InChIKeyWTJKZOAXEWFRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione (CAS 90815-23-9) - Procurement-Relevant Compound Profile


3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione (CAS 90815-23-9) is a fully substituted imidazolidine-2,4-dione (hydantoin) derivative with a molecular weight of 357.23 g/mol . The compound contains a 3,5-dichlorophenyl group at N3 and a sterically hindered 2,2,3-trimethylbutanoyl acyl group at N1. It is a structural analog of the commercial dicarboximide fungicide iprodione, differing by replacement of iprodione's N1-isopropylcarboxamide with a bulkier, more lipophilic acyl moiety. Historical structure-activity relationship (SAR) work on the 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione scaffold has demonstrated that N1-substitution is the primary determinant of antimicrobial potency and spectrum, making exact N1 identity critical for biological outcome [1].

Why Generic Substitution Fails for 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione


Within the imidazolidine-2,4-dione class, biological activity is exquisitely sensitive to the N1-acyl substituent. The Fujinami et al. (1972) SAR study demonstrated that among 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione derivatives, N1-substituent variation produced a >10-fold difference in protective activity against rice sheath blight [1]. Compounds with different N1-acyl groups (e.g., acetyl vs. propionyl vs. butyryl) showed non-overlapping efficacy profiles, meaning a compound with a different N1 group cannot be assumed to replicate the potency, spectrum, or physicochemical properties of the 2,2,3-trimethylbutanoyl derivative. Furthermore, the steric bulk and lipophilicity (cLogP) conferred by the 2,2,3-trimethylbutanoyl group differentiate this compound from both the unsubstituted core and from iprodione, directly impacting membrane permeability, metabolic stability, and target binding. Therefore, sourcing a generic imidazolidine-2,4-dione or even iprodione as a substitute for CAS 90815-23-9 carries a high risk of divergent biological results.

Quantitative Differentiation of 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione from Closest Analogs


N1-Substituent-Dependent Antifungal Potency: Evidence from the Core Scaffold SAR

In a systematic SAR study of 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione derivatives, Fujinami et al. (1972) tested N1-substituted variants against rice sheath blight (Rhizoctonia solani) in a greenhouse pot assay. The N1-unsubstituted parent compound showed only weak protective activity, while N1-acyl derivatives displayed markedly enhanced efficacy, with potency varying >10-fold depending on acyl chain length and branching [1]. Although the specific 2,2,3-trimethylbutanoyl derivative (CAS 90815-23-9) was not tested in that study, the data establish that N1-acyl substitution is the dominant potency determinant. By class-level inference, the sterically hindered, highly branched 2,2,3-trimethylbutanoyl group is expected to produce distinct potency and selectivity relative to linear or less-branched acyl analogs such as iprodione (N1-isopropylcarbamoyl) or 3-(3,5-dichlorophenyl)-1-acetylimidazolidine-2,4-dione. This SAR dependence means that procuring an alternative N1-substituted analog without direct comparative testing introduces uncontrolled performance risk.

Antifungal Structure-Activity Relationship Hydantoin

Physicochemical Differentiation: cLogP and Steric Bulk Relative to Iprodione

The replacement of iprodione's N1-isopropylcarbamoyl group (−C(=O)NHCH(CH₃)₂) with a 2,2,3-trimethylbutanoyl group (−C(=O)C(CH₃)₂CH(CH₃)₂) at the imidazolidine-2,4-dione N1 position substantially increases calculated lipophilicity. The 2,2,3-trimethylbutanoyl moiety lacks the hydrogen-bond donor (NH) present in iprodione and adds additional branched alkyl bulk, which is expected to increase cLogP by approximately 1.5–2.0 log units relative to iprodione (cLogP ~3.1) [1]. This physicochemical differentiation directly impacts membrane partitioning, metabolic stability, and off-target binding profiles, making CAS 90815-23-9 a distinct chemical entity for applications where higher lipophilicity or reduced hydrogen-bonding capacity is desired.

Lipophilicity Membrane Permeability Drug Likeness

Hydrogen-Bond Donor/Acceptor Profile Differentiates from Iprodione and Other Carboxamide Analogs

Iprodione contains a secondary amide (−CONH−) at N1, contributing one hydrogen-bond donor (HBD) and one additional acceptor (HBA). The target compound replaces this with a ketone carbonyl (−C(=O)−) linked to a fully alkyl-substituted quaternary carbon, eliminating the HBD entirely while retaining the carbonyl HBA. This change reduces the HBD count from 1 (iprodione) to 0, altering the compound's ability to engage in directed hydrogen-bonding networks with biological targets or formulation excipients [1]. For receptor-mediated mechanisms where the N1 region interacts with a hydrogen-bond donor residue, this loss of HBD capacity constitutes a functionally significant difference that cannot be bridged by generic substitution.

Hydrogen Bonding ADME Receptor Binding

Steric Hindrance at N1: Implications for Metabolic Stability and CYP Inhibition

The 2,2,3-trimethylbutanoyl group introduces a quaternary carbon (C2) with three methyl substituents adjacent to the carbonyl, creating substantially greater steric hindrance around the N1-acyl linkage than iprodione's isopropyl group. In analogous hydantoin and imidazolidinedione series, increasing steric bulk at the N1 position correlates with reduced hydrolytic and oxidative metabolism, as the bulky group shields the adjacent carbonyl from esterase and cytochrome P450 access [1]. While no direct metabolic stability data exist for this specific compound, the structural precedent from related N1-tert-butylacyl imidazolidinediones indicates that the 2,2,3-trimethylbutanoyl group should confer greater metabolic resistance than the N1-isopropylcarbamoyl group of iprodione, making it a preferred scaffold for applications requiring prolonged half-life or reduced reactive metabolite formation.

Metabolic Stability CYP450 Steric Shielding

Best-Fit Application Scenarios for 3-(3,5-Dichlorophenyl)-1-(2,2,3-trimethylbutanoyl)imidazolidine-2,4-dione Based on Differentiated Properties


Fungicide Resistance Probe and Mode-of-Action Studies

The compound can serve as a sterically differentiated probe to interrogate the N1-substituent binding pocket of dicarboximide fungicide targets. Because the 2,2,3-trimethylbutanoyl group is bulkier and more lipophilic than iprodione's isopropylcarboxamide, comparative growth inhibition assays with iprodione-resistant fungal strains can help map steric tolerance at the target site, supporting resistance mechanism elucidation [1].

Metabolic Stability Benchmarking in Hydantoin Scaffold Optimization

For medicinal chemistry programs exploring imidazolidine-2,4-dione-based inhibitors, CAS 90815-23-9 offers a built-in metabolic shield via its quaternary α-carbon. It can be used as a positive control or comparator in microsomal stability assays to quantify the metabolic advantage conferred by maximal N1 steric hindrance relative to less-substituted analogs [1].

Lipophilicity-Dependent Membrane Partitioning Studies

With a predicted cLogP approximately 1.5–2.0 units higher than iprodione, this compound is suited for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies aimed at correlating N1-acyl lipophilicity with passive membrane flux in the imidazolidine-2,4-dione series. It fills a high-lipophilicity data point that iprodione and simpler N1-acetyl/propionyl analogs cannot cover [1][2].

Structure-Activity Relationship Expansion for Agricultural Fungicide Discovery

Following the foundational SAR work by Fujinami et al. (1972), this compound extends the N1-acyl chemical space into highly branched, non-carboxamide territory. Synthesis and testing of this compound against the original panel of pathogens (rice sheath blight, rice brown spot, cucumber damping-off) would directly quantify the contribution of extreme N1 steric bulk to the established protective activity trends [1].

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